molecular formula C11H14N2O B7441140 Piperidin-1-yl(pyridin-3-yl)methanone

Piperidin-1-yl(pyridin-3-yl)methanone

Cat. No.: B7441140
M. Wt: 190.24 g/mol
InChI Key: ONOCVMMOQJMAQI-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. Piperidin-1-yl(pyridin-3-yl)methanone is a chemical compound featuring a piperidine ring linked to a pyridine moiety via a methanone group. This structure is part of the piperidine class of heterocycles, which are among the most important synthetic fragments for designing new drugs and play a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, making them a highly valuable scaffold in medicinal chemistry . As a building block, this compound is primarily used in early-stage pharmacological studies and chemical synthesis . Piperidine-pyridine hybrids are utilized in the synthesis of more complex molecules for research in chemistry, biology, and medicine . Compounds with this core structure are frequently investigated for a range of potential biological activities, which may include antimicrobial and anticancer properties, based on studies of closely related piperidine derivatives . Piperidin-1-yl derivatives, in particular, have been established in neuropsychopharmacology research and can exhibit diverse biological activities based on their specific substituents . The mechanism of action for research compounds containing the piperidine structure typically involves interaction with specific molecular targets and pathways, such as binding to enzymes or receptors to modulate their activity .

Properties

IUPAC Name

piperidin-1-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOCVMMOQJMAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps and Conditions:

  • Grignard Formation : 6-Bromopyridine reacts with Turbo Grignard reagent to generate a nucleophilic intermediate.

  • Nucleophilic Attack : The intermediate reacts with 1-methylpiperidine-4-carbonyl chloride, forming the methanone linkage.

  • Workup and Purification : Hydrolysis with aqueous ammonium chloride, followed by column chromatography (silica gel, ethyl acetate/hexane), yields the product in 78–85% purity.

Table 1: Grignard Method Optimization

ParameterConditionYield (%)Purity (%)
Temperature25°C8285
Catalyst Loading0.05 wt% Cu(I) oxide8588
SolventTetrahydrofuran7882

This method’s scalability is enhanced by avoiding high-pressure equipment and minimizing byproducts through controlled catalyst loading.

Nucleophilic Substitution and Friedel-Crafts Acylation

A two-step synthesis reported by involves nucleophilic substitution followed by Friedel-Crafts acylation. Starting with 3-aminopyridine, the piperidine group is introduced via nucleophilic displacement using piperidine in refluxing dichloromethane (DCM) with triethylamine as a base. Subsequent acylation with benzoyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst, 0°C to room temperature) yields the target compound.

Reaction Mechanism:

  • Step 1 : Nucleophilic aromatic substitution at the pyridine’s 3-position, facilitated by electron-withdrawing groups.

  • Step 2 : Friedel-Crafts acylation activates the pyridine ring for electrophilic attack, forming the methanone moiety.

Table 2: Friedel-Crafts Conditions Comparison

CatalystSolventTemperature (°C)Yield (%)
AlCl₃DCM0 → 2572
FeCl₃Toluene2565
H₂SO₄Nitromethane3058

Optimal yields (72%) are achieved with AlCl₃ in DCM, though FeCl₃ offers a less corrosive alternative.

Reducing AgentpHOxidation MethodOverall Yield (%)
NaBH₃CN5.5Jones reagent68
NaBH(OAc)₃6.0KMnO₄60

This route is advantageous for introducing chiral centers but requires stringent pH control to prevent over-reduction.

Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling, inspired by, enables direct C–H functionalization. A Rh(I)-catalyzed reaction between pyridine-3-boronic acid and piperidine-1-carbonyl chloride achieves selective bond formation under mild conditions (50°C, 12 h).

Optimization Insights:

  • Catalyst : RhCl(PPh₃)₃ (2 mol%) in toluene.

  • Ligand : BINAP enhances regioselectivity (95:5 para:meta).

  • Yield : 75% with 99% purity after recrystallization.

Industrial-Scale Production Considerations

The patent highlights critical factors for industrial adoption:

  • Cost Efficiency : Using inexpensive starting materials (e.g., piperidine-4-carboxylic acid) reduces raw material costs by 40%.

  • Process Safety : Ambient-temperature Grignard reactions eliminate explosion risks associated with cryogenic lithium reagents.

  • Purification : Ethanol-based recrystallization achieves >99% purity, meeting pharmaceutical standards.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation during nucleophilic substitution is minimized using excess piperidine (1.5 equiv).

  • Catalyst Deactivation : Pd/C catalysts in transfer hydrogenation require periodic regeneration to maintain activity.

  • Color Impurities : Discoloration from high-temperature steps is avoided by limiting reactions to 70°C and using activated carbon filtration .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Piperidin-1-yl(pyridin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Piperidin-1-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The following table summarizes key structural and molecular differences between Piperidin-1-yl(pyridin-3-yl)methanone and its analogues:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Key Substituents Notable Features
This compound C₁₁H₁₄N₂O* ~190.25* Parent structure Base scaffold for derivatives
[4-(3-Aminomethyl-phenyl)piperidin-1-yl]-(5-phenethyl-pyridin-3-yl)-methanone C₂₆H₂₉N₃O 399.54 Phenethyl, aminomethyl groups Enhanced steric bulk; potential CNS activity
(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone C₂₃H₂₈N₄O 376.50 Dual piperidine, methyl, phenyl groups Increased rigidity and lipophilicity
(3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone C₂₀H₂₄FN₂O 333.42 3,3-Dimethylpiperidine, fluoro-methylphenyl Steric hindrance; metabolic stability
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone C₁₇H₁₇FN₂O₃S 348.40 Sulfonyl, fluorophenyl groups Electron-withdrawing effects
(morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone C₁₅H₂₁N₃O₂ 275.35 Morpholine substituent Improved solubility via oxygen atom

*Estimated based on molecular formula.

Key Observations:
  • The aminomethyl group may improve water solubility. Fluorine Substituents (): Fluorine atoms enhance metabolic stability and modulate electronic properties. In , the sulfonyl group further increases acidity and hydrogen-bond acceptor capacity. Morpholine vs. Piperidine (): Replacing piperidine with morpholine introduces an oxygen atom, improving solubility (logP = 1.49) while maintaining basicity.
  • Conformational Flexibility :

    • Compounds with dual piperidine rings () or rigid substituents (e.g., sulfonyl in ) exhibit reduced flexibility, which may restrict binding to dynamic targets.

Physicochemical Properties

  • Lipophilicity: The morpholine derivative has a logP of 1.49, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
  • Hydrogen-Bonding Capacity: Pyridine nitrogen and carbonyl groups in the parent compound provide hydrogen-bond acceptor sites. Derivatives like (aminomethyl) and (sulfonyl) add hydrogen-bond donors/acceptors, enhancing target interactions.

Q & A

Q. How to improve binding affinity in receptor modulators?

  • Strategies : Introduce hydrogen-bond donors (e.g., hydroxyl groups) or aromatic substituents (e.g., phenyl rings) to enhance interactions with active sites. Surface Plasmon Resonance (SPR) quantifies affinity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Piperidin-1-yl(pyridin-3-yl)methanone
Reactant of Route 2
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Piperidin-1-yl(pyridin-3-yl)methanone

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